molecular formula C13H11Cl2N5 B12930331 9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]- CAS No. 669774-85-0

9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-

Cat. No.: B12930331
CAS No.: 669774-85-0
M. Wt: 308.16 g/mol
InChI Key: BISIUVWWBLFLPM-UHFFFAOYSA-N
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Description

6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine is a purine derivative that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a purine ring substituted with a chloromethylbenzyl group and a chlorine atom at the 6th position. Purine derivatives are known for their biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine typically involves the reaction of 6-chloropurine with 2-(chloromethyl)benzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted purine derivatives.

    Oxidation: Formation of oxo-purine derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of hydroxyl derivatives.

Scientific Research Applications

6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other purine derivatives.

    Biology: Studied for its potential biological activities, including antitumor and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine is unique due to the presence of both a chloromethylbenzyl group and a chlorine atom at the 6th position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

669774-85-0

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

6-chloro-9-[[2-(chloromethyl)phenyl]methyl]purin-2-amine

InChI

InChI=1S/C13H11Cl2N5/c14-5-8-3-1-2-4-9(8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19)

InChI Key

BISIUVWWBLFLPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2N=C(N=C3Cl)N)CCl

Origin of Product

United States

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